1-(2-Bromoethoxy)-3-(2,2,2-trifluoroethoxy)-benzene
Overview
Description
1-(2-Bromoethoxy)-3-(2,2,2-trifluoroethoxy)-benzene, or BEEF-T, is a compound of interest in the field of organic chemistry due to its unique structure and potential applications. BEEF-T is a brominated ether compound, which is composed of two benzene rings connected by an ethoxy bridge, and two trifluoroethoxy substituents. Its structure is highly stable, making it an ideal candidate for a variety of scientific research applications. The synthesis of BEEF-T and the mechanism of its action are discussed in
Scientific Research Applications
Supramolecular Chemistry and Polymer Processing
Benzene-1,3,5-tricarboxamides (BTAs), although not the same, share structural similarities with benzene derivatives, demonstrating wide applicability in nanotechnology, polymer processing, and biomedical applications due to their self-assembly into nanometer-sized structures and multivalent nature. This suggests that similar benzene derivatives could be explored for their potential in creating new materials or medical applications (Cantekin, de Greef, & Palmans, 2012).
Medicinal Chemistry
Compounds with benzene rings, such as triazines and benzoxazoles, have been investigated for their pharmacological properties, including antibacterial, antifungal, anti-cancer, and antiviral activities. This indicates that benzene derivatives like "1-(2-Bromoethoxy)-3-(2,2,2-trifluoroethoxy)-benzene" could have potential applications in drug development and as biologically active molecules (Verma, Sinha, & Bansal, 2019); (Özil & Menteşe, 2020).
Antimicrobial Agents
Derivatives of benzene, such as p-Cymene, show a range of biological activities including antimicrobial effects, suggesting that structurally complex benzene derivatives might also possess such beneficial properties (Marchese et al., 2017).
Ionic Liquid Solutions
Research into the phase behavior of ionic liquids with benzene and its derivatives provides insight into their solvent abilities, which could be leveraged for separation processes, environmental remediation, and chemical synthesis, indicating potential industrial applications of complex benzene derivatives (Visak et al., 2014).
Environmental and Biodegradation Studies
Studies on the biodegradation of polycyclic aromatic hydrocarbons (PAHs) highlight the environmental impact of benzene derivatives and the potential for microbial remediation, suggesting that similar compounds might be explored for environmental decontamination or as models to understand pollutant behavior (Haritash & Kaushik, 2009).
properties
IUPAC Name |
1-(2-bromoethoxy)-3-(2,2,2-trifluoroethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O2/c11-4-5-15-8-2-1-3-9(6-8)16-7-10(12,13)14/h1-3,6H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNQGHGSFQFBKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)(F)F)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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